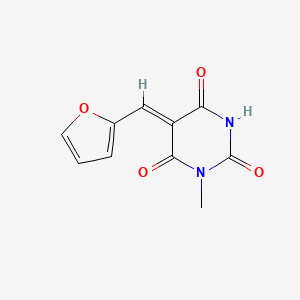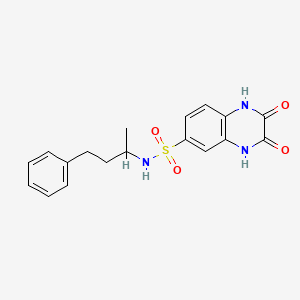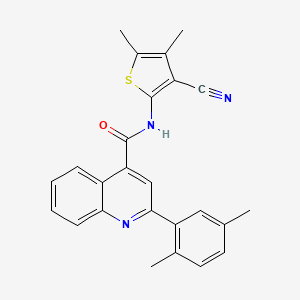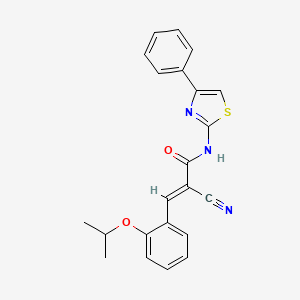
5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as furosemide, is a widely used diuretic medication that has been in use for over 50 years. It is used to treat a range of conditions, including hypertension, edema, congestive heart failure, and kidney disease. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and a reduction in fluid retention.
Mecanismo De Acción
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and a reduction in fluid retention. It does this by blocking the activity of the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing these ions. By inhibiting this transporter, 5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions in the urine.
Biochemical and Physiological Effects
Furosemide has a number of biochemical and physiological effects on the body. In addition to its diuretic effects, it has been shown to have a vasodilatory effect on blood vessels, which can lead to a reduction in blood pressure. It has also been shown to have an anti-inflammatory effect, which may be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furosemide has a number of advantages as a research tool. Its well-established mechanism of action and efficacy make it a reliable tool for studying the effects of diuretics on the body. Additionally, its long history of use in clinical practice means that there is a wealth of data available on its safety and efficacy. However, there are also limitations to its use in laboratory experiments. Its specificity as a diuretic medication means that it may not be useful for studying other physiological processes, and its potential side effects may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential use in treating acute kidney injury, a condition that is currently difficult to treat and often leads to poor outcomes. Additionally, research could be conducted on this compound's potential use in treating other conditions, such as heart failure and pulmonary edema. Finally, further research could be conducted on the mechanisms of action of this compound, particularly in relation to its anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Furosemide has been extensively studied in the scientific community for its use as a diuretic medication. Its efficacy in treating conditions such as hypertension and edema has been well-established, and it continues to be a commonly prescribed medication for these conditions. Additionally, research has been conducted on 5-(2-furylmethylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione's potential use in treating other conditions, such as acute kidney injury and heart failure.
Propiedades
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-12-9(14)7(8(13)11-10(12)15)5-6-3-2-4-16-6/h2-5H,1H3,(H,11,13,15)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPXMOQLOJHEJT-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CO2)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4708499.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4708513.png)

![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]](/img/structure/B4708554.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)

![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-methoxybenzohydrazide](/img/structure/B4708578.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide](/img/structure/B4708588.png)
![2,4-dichloro-6-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708590.png)